molecular formula C5H7ClOS2 B217789 Neorustmicin A CAS No. 100157-26-4

Neorustmicin A

Cat. No.: B217789
CAS No.: 100157-26-4
M. Wt: 364.5 g/mol
InChI Key: MRDSIEAKMVLPRW-PWIIXOMXSA-N
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Description

Neorustmicin A, first isolated from Micromonospora chalcea 1302AV2, is a 14-membered macrolide antibiotic with potent antifungal and antiviral properties . Its molecular formula, C₂₁H₃₂O₅, distinguishes it structurally from related compounds like rustmicin (galbonolide A, C₂₂H₃₄O₆) by the substitution of a methoxy group at C-6 with a methyl group . This structural modification reduces its oxygen content by one atom compared to rustmicin, impacting its bioactivity and solubility . This compound exhibits activity against Puccinia graminis f. sp.

Properties

CAS No.

100157-26-4

Molecular Formula

C5H7ClOS2

Molecular Weight

364.5 g/mol

IUPAC Name

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

InChI

InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21-/m0/s1

InChI Key

MRDSIEAKMVLPRW-PWIIXOMXSA-N

SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

Isomeric SMILES

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/C[C@@](C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C

Canonical SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

Synonyms

galbonolide B
neorustmicin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Genetic Comparison of Neorustmicin A and Rustmicin
Property This compound (Galbonolide B) Rustmicin (Galbonolide A)
Molecular Formula C₂₁H₃₂O₅ C₂₂H₃₄O₆
Functional Group at C-6 Methyl Methoxy
Biosynthetic Genes galABCDE galGHIJK
Bioactivity Antifungal, Antiviral Antifungal
Source Organism Micromonospora chalcea Streptomyces galbus
Key Reference
  • Genetic Basis : The galABCDE gene cluster drives this compound biosynthesis, while galGHIJK is essential for rustmicin . The absence of tailoring enzymes in galABCDE may explain its simpler structure .

Antifungal Mechanisms

  • Rustmicin: Inhibits sphingolipid synthesis by targeting inositol phosphoceramide synthase (IPC synthase), disrupting fungal membrane integrity .
  • This compound : While its exact antifungal mechanism is unconfirmed, structural similarity to rustmicin suggests a related pathway. However, its reduced oxygen content may alter target affinity .

Antiviral Activity

This compound binds the Ephrin site of Nipah virus G protein with affinity comparable to Provipeptide A , a lead antiviral scaffold . This contrasts with rustmicin, which lacks reported antiviral activity.

Comparison with Other Actinomycete-Derived Macrolides

Table 2: Bioactive Macrolides from Actinomycetes
Compound Source Organism Molecular Formula Activity
Neorustmicin D Micromonospora sp. UR17 C₂₀H₃₂O₅ Undisclosed (under study)
Crisamicin A Micromonospora sp. UR17 C₃₂H₂₂O₁₂ Antitrypanosomal
Trehazolin Micromonospora sp. UR17 C₁₃H₂₂N₂O₁₀ Antifungal
Reference
  • Neorustmicin D: A structural analog with a shorter carbon chain (C₂₀H₃₂O₅), highlighting metabolic flexibility in Micromonospora .
  • Crisamicin A: A polyketide with antitrypanosomal activity, structurally distinct from this compound .

Q & A

Q. What methodologies are recommended for the structural elucidation of Neorustmicin A?

Structural elucidation typically combines spectroscopic techniques (e.g., NMR for carbon-hydrogen frameworks , mass spectrometry for molecular weight determination) and X-ray crystallography for absolute configuration analysis. Researchers should prioritize high-purity samples and cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed experimental protocols must include:

  • Precise reaction conditions (temperature, solvent ratios, catalyst loading).
  • Characterization data (HPLC purity ≥95%, spectral comparisons to literature).
  • Batch-to-batch variability assessments using statistical tools (e.g., ANOVA). Supplementary materials should provide step-by-step workflows, with raw data archived in repositories like Zenodo for transparency .

Q. What biological assays are suitable for evaluating this compound’s activity?

Use target-specific assays (e.g., enzyme inhibition kinetics for putative targets) alongside cell-based viability assays (e.g., IC50 determinations in cancer cell lines). Include positive controls (known inhibitors) and validate findings with orthogonal methods (e.g., CRISPR knockouts to confirm target engagement) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions may arise from assay variability or off-target effects. Address these by:

  • Replicating experiments in independent labs.
  • Employing multi-omics approaches (proteomics, metabolomics) to identify secondary pathways.
  • Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up studies .

Q. What strategies optimize this compound’s yield in complex biosynthesis pathways?

Apply metabolic engineering techniques:

  • Use CRISPR-Cas9 to upregulate rate-limiting enzymes.
  • Analyze flux balance in pathway intermediates via LC-MS.
  • Compare yields under varying fermentation conditions (pH, aeration) using DOE (Design of Experiments) frameworks .

Q. How can researchers design comparative studies between this compound and analogs?

  • Define selection criteria for analogs (e.g., structural similarity, bioactivity profiles).
  • Use molecular docking to predict binding affinities and validate with SPR (Surface Plasmon Resonance).
  • Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure the study’s rationale and endpoints .

Data Analysis and Presentation

Q. What statistical methods are critical for interpreting this compound’s dose-response data?

  • Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50.
  • Assess significance with Student’s t-test or Mann-Whitney U test for nonparametric data.
  • Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?

  • Re-examine sample purity and acquisition parameters (e.g., solvent artifacts).
  • Compare data to computational predictions (e.g., ACD/Labs or MNova databases).
  • Disclose discrepancies in the "Results" section and discuss potential causes (e.g., dynamic molecular interactions) .

Literature and Ethical Practices

Q. What frameworks ensure comprehensive literature reviews for this compound studies?

  • Systematically search PubMed, SciFinder, and patent databases using Boolean operators (e.g., "this compound AND biosynthesis NOT derivatives").
  • Screen results via PRISMA flowcharts to minimize selection bias.
  • Differentiate primary sources (peer-reviewed journals) from preprints or reviews to avoid citation loops .

Q. How can researchers ethically resolve priority disputes in this compound discoveries?

  • Pre-register hypotheses and methods on platforms like Open Science Framework.
  • Use timestamped lab notebooks or blockchain-based tools for intellectual property documentation.
  • Engage in collaborative peer review to address overlapping findings pre-publication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neorustmicin A
Reactant of Route 2
Neorustmicin A

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